Amlodipine Impurity E Maleate CAS number and molecular formula
Amlodipine Impurity E Maleate CAS number and molecular formula
The following technical guide details the chemical identity, formation mechanism, and analytical control strategies for Amlodipine Impurity E Maleate . This document is structured for researchers and analytical scientists involved in the development and quality control of antihypertensive therapeutics.
Content Type: Technical Whitepaper Subject: Chemical Characterization, Origin, and Analytical Control of CAS 400024-12-6.
Executive Summary
In the synthesis and stability profiling of Amlodipine Besylate, Impurity E (European Pharmacopoeia designation) represents a critical process-related impurity .[] Unlike oxidative degradants (such as Impurity D), Impurity E arises from specific stoichiometry deviations or starting material contaminants during the Hantzsch dihydropyridine synthesis.[]
Chemically, it is the diethyl ester analog of Amlodipine. While Amlodipine possesses an asymmetric ester structure (3-ethyl, 5-methyl), Impurity E carries ethyl groups at both the C3 and C5 positions.[] Its close structural similarity—differing only by a single methylene unit (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The definitive identification of Amlodipine Impurity E Maleate is established below. Note that the CAS number provided corresponds specifically to the Maleate salt form , which is frequently used as a reference standard due to its enhanced stability compared to the free base.
Table 1: Chemical Specifications
| Parameter | Technical Detail |
| Common Name | Amlodipine Impurity E (Maleate Salt) |
| EP Designation | Impurity E |
| CAS Number | 400024-12-6 (Maleate Salt) 140171-65-9 (Free Base) |
| Molecular Formula | |
| Formula Weight | 538.97 g/mol |
| Chemical Name (IUPAC) | 3,5-Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate |
| Structural Difference | Bis-ethyl ester analog (Amlodipine is Methyl/Ethyl ester) |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in Water |
Structural Context
Amlodipine is a chiral 1,4-dihydropyridine.[] The therapeutic molecule relies on the asymmetry of the ester groups (methyl at C5, ethyl at C3) to optimize binding affinity to L-type calcium channels.[] Impurity E represents a loss of this asymmetry, where the methyl ester is replaced by an ethyl ester.[]
Formation Mechanism: The Hantzsch Pathway
Impurity E is not a degradation product; it is a Process-Related Impurity (PRI) .[] Its presence indicates specific variances in the raw materials or solvent systems used during the API manufacturing process.
Mechanism of Formation
The synthesis of Amlodipine typically follows a modified Hantzsch pyridine synthesis. Impurity E forms via two primary pathways:
-
Contaminated Starting Material: Presence of Ethyl Acetoacetate in the Methyl Aminocrotonate reagent (or vice versa, depending on the specific synthetic route).
-
Transesterification: If the reaction is conducted in Ethanol (or if Ethanol is used in workup) under acidic/basic conditions, the methyl ester of the intermediate or final product can undergo transesterification to an ethyl ester.
Visualization: Competitive Hantzsch Synthesis
The following diagram illustrates the divergence point where the "Wrong Reagent" leads to Impurity E rather than the Active Pharmaceutical Ingredient (API).
Figure 1: Mechanistic pathway showing the origin of Impurity E via competitive participation of ethyl-substituted reagents during the Hantzsch condensation.[]
Analytical Strategy: HPLC Method Development
Separating Impurity E from Amlodipine is challenging due to their similar hydrophobicity (logP difference is < 0.3).[] Standard C18 methods may result in co-elution if the gradient slope is too steep.
Critical Method Parameters (CMP)
To ensure resolution (
-
Stationary Phase: High-carbon load C18 (e.g., Zorbax SB-C18 or equivalent) is preferred to maximize hydrophobic discrimination between the methyl and ethyl ester moieties.[]
-
Mobile Phase pH: Amlodipine is basic (
). Buffering at pH 3.0 (using Triethylamine/Orthophosphoric acid) ensures the amine is fully protonated, improving peak shape and reducing tailing.[] -
Organic Modifier: Methanol is often superior to Acetonitrile for selectivity in methylene-group separations (
selectivity) due to hydrogen bonding characteristics.[]
Validated Protocol Structure
-
Column: Octadecylsilyl silica gel (4.6 mm x 150 mm, 3-5 µm).[]
-
Mobile Phase A: Buffer solution pH 3.0 (7.0 mL Triethylamine/1000 mL water, adjusted with H3PO4).
-
Mobile Phase B: Methanol:Acetonitrile (90:10).
-
Detection: UV at 237 nm (Maximal absorbance for the dihydropyridine chromophore).
-
Elution Order: Impurity D (Oxidation)
Amlodipine Impurity E (Process).[]-
Note: Impurity E elutes after Amlodipine because the additional ethyl group increases lipophilicity compared to the methyl group.
-
Analytical Workflow Diagram
Figure 2: Quality Control workflow for the detection and quantification of Impurity E.
Regulatory & Toxicological Context
Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if they exceed the threshold (typically 0.05% or 0.10%).[]
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Classification: Impurity E is a structural analog of the parent drug. It does not possess the "structural alerts" typically associated with genotoxicity (unlike certain nitro- or chloro- precursors).[]
-
Control Limit: Standard limits for individual unspecified impurities are often set at 0.10%. However, as a specified impurity in the EP monograph, limits may be higher (e.g., 0.15% - 0.2%) provided toxicological qualification is met.[]
-
Significance: The presence of Impurity E is a direct indicator of process control efficiency regarding reagent purity (Methyl vs. Ethyl acetoacetate) and solvent selection (transesterification risk).
References
-
European Pharmacopoeia (Ph.[][2][3][4] Eur.) . Amlodipine Besilate Monograph. EDQM. (Defines Impurity E as the diethyl ester analog).[][5]
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11293140, Amlodipine besilate impurity E. Retrieved from [Link]
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Veeprho Laboratories . Amlodipine EP Impurity E (Maleate Salt) Data Sheet. Retrieved from [Link][][6]
